![molecular formula C22H25N3O5S B14644173 (2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one CAS No. 53068-41-0](/img/structure/B14644173.png)
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, dimethoxyphenyl groups, and a hydrazinylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-bromoethylamine to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of (2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
特性
CAS番号 |
53068-41-0 |
|---|---|
分子式 |
C22H25N3O5S |
分子量 |
443.5 g/mol |
IUPAC名 |
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3O5S/c1-27-17-7-5-15(11-19(17)29-3)9-10-25-21(26)14-31-22(25)24-23-13-16-6-8-18(28-2)20(12-16)30-4/h5-8,11-13H,9-10,14H2,1-4H3/b23-13-,24-22+ |
InChIキー |
XFXDPLAZRBJSIP-OUEWFUSSSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCN\2C(=O)CS/C2=N/N=C\C3=CC(=C(C=C3)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CSC2=NN=CC3=CC(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)


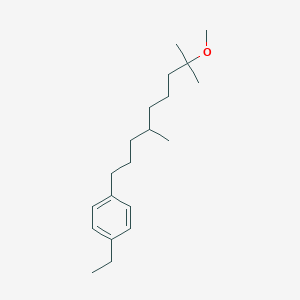
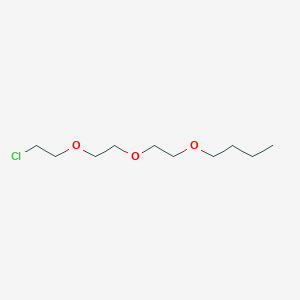
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
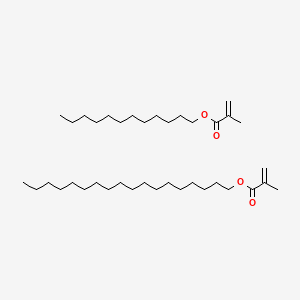
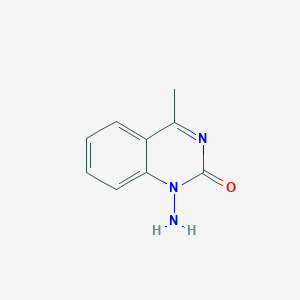
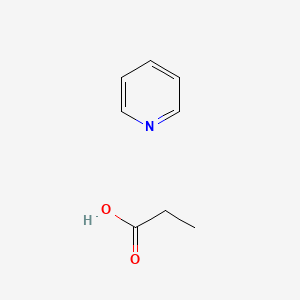

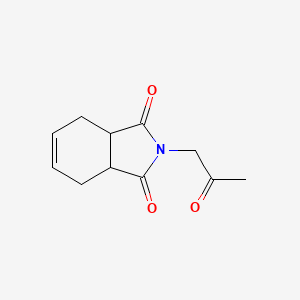
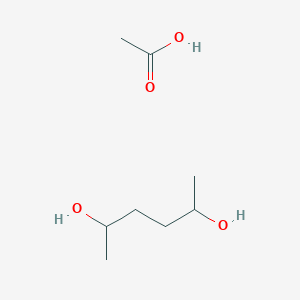
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

